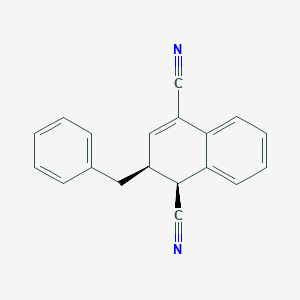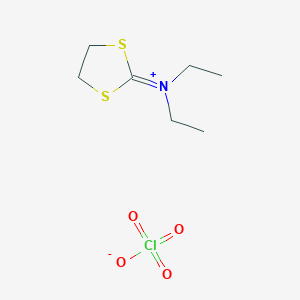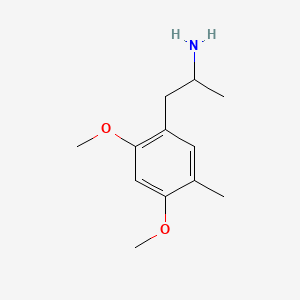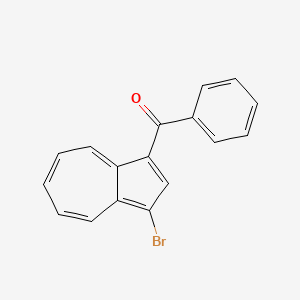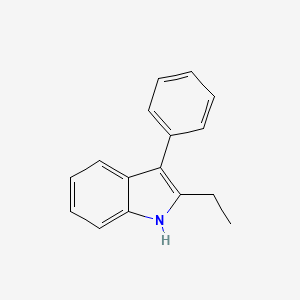
2-Ethyl-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-phenyl-1H-indole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Heteroannulation: This method involves the reaction of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium or copper complexes.
Microwave Irradiation: Enamines can be converted to indoles through copper-catalyzed intermolecular C-H amination under microwave irradiation.
Industrial Production Methods: Industrial production often utilizes the Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to achieve high yields and purity of the desired indole derivative .
Types of Reactions:
Substitution: Electrophilic substitution reactions are common in indoles due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, metal hydrides.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-phenyl-1H-indole involves its interaction with various molecular targets and pathways . The compound can bind to multiple receptors, leading to the modulation of biological activities. For example, indole derivatives have been shown to inhibit enzymes like topoisomerase, which is involved in DNA replication and repair . The exact mechanism may vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
- 2-Phenylindole
- 3-Phenylindole
- 1-Methyl-2-phenylindole
Conclusion
2-Ethyl-3-phenyl-1H-indole is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. The continued exploration of its properties and applications holds promise for the development of new therapeutic agents and industrial applications.
Propriétés
Numéro CAS |
78825-91-9 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-ethyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-2-14-16(12-8-4-3-5-9-12)13-10-6-7-11-15(13)17-14/h3-11,17H,2H2,1H3 |
Clé InChI |
NRBNIYXPMDKVRY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


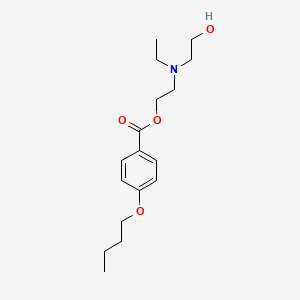
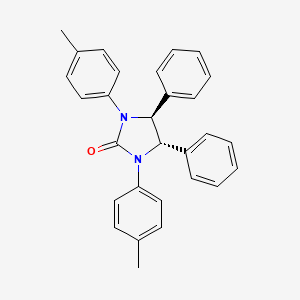
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
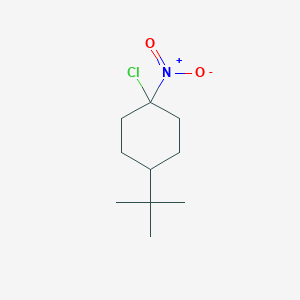
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
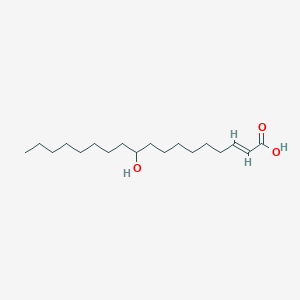
![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

